molecular formula C23H28O9 B12109632 (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one

Cat. No.: B12109632
M. Wt: 448.5 g/mol
InChI Key: ADKHVJZZDAHAAW-WEVVVXLNSA-N
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Description

The compound (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one is a chalcone derivative characterized by methoxymethoxy (-OCH2OCH3) substituents on both aromatic rings. Chalcones (1,3-diarylprop-2-en-1-ones) are α,β-unsaturated ketones with a conjugated system that confers diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties .

Properties

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C23H28O9/c1-25-13-29-18-7-8-19(22(12-18)31-15-27-3)20(24)9-5-17-6-10-21(30-14-26-2)23(11-17)32-16-28-4/h5-12H,13-16H2,1-4H3/b9-5+

InChI Key

ADKHVJZZDAHAAW-WEVVVXLNSA-N

Isomeric SMILES

COCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCOC)OCOC)OCOC

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCOC)OCOC)OCOC

Origin of Product

United States

Preparation Methods

Methoxymethoxy (MOM) Protection of Phenolic Groups

The synthesis begins with the protection of hydroxyl groups on phloroglucinol and caffeic acid derivatives. In a representative procedure, phloroglucinol undergoes protection using methoxymethyl chloride (MOMCl) in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 0°C. This yields 1,3,5-tris(methoxymethoxy)benzene (5) with >90% purity after column chromatography (ethyl acetate/hexane). Parallelly, caffeic acid is esterified to (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate (6) using methanol and catalytic sulfuric acid, followed by MOM protection under similar conditions to form (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic acid (7).

Hydrolysis and Acylation

The ester group in (6) is hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF) and methanol, yielding (7) as a crystalline solid. Subsequent acylation employs trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at −5°C to activate the carboxylic acid, forming a mixed anhydride intermediate. This reacts with 1,3,5-tris(methoxymethoxy)benzene (5) to furnish (E)-3-(3,4-bis(methoxymethoxy)phenyl)-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-en-1-one (8) in 78% yield.

Claisen-Schmidt Condensation Under Classical and Green Conditions

Classical Acylation Methodology

The Claisen-Schmidt condensation between (5) and (7) under classical conditions requires stoichiometric TFAA and prolonged reaction times (30–60 minutes). Purification via column chromatography (ethyl acetate/hexane, 1:4) isolates (8) with 72–78% yield. However, this method generates stoichiometric waste and demands cryogenic temperatures.

Microwave- and Ultrasound-Assisted Synthesis

Green chemistry approaches using microwave (MW) and microwave-ultrasound (MW-US) synergism significantly enhance efficiency. For analogous bis-chalcones, MW irradiation at 100–200 W reduces reaction times from 48 hours to 5–15 minutes while increasing yields to 85–94%. Applied to (8), this method would involve irradiating (5) and (7) in ethanol with aqueous NaOH, achieving near-quantitative conversion. The MW-US system further accelerates kinetics through cavitation, enabling rapid mixing and energy transfer.

Epoxidation and Subsequent Transformations

Epoxidation of the α,β-Unsaturated Ketone

Compound (8) undergoes epoxidation using hydrogen peroxide (H₂O₂) and sodium hydroxide in methanol, yielding racemic (3-(3,4-bis(methoxymethoxy)phenyl)oxiran-2-yl)(2,4,6-tris(methoxymethoxy)phenyl)methanone (9). This step proceeds via electrophilic attack of the peroxide on the electron-deficient double bond, forming the epoxide in 65% yield after chromatography.

Acid-Mediated Cyclization and Deprotection

Treatment of (9) with hydrochloric acid in methanol/THF (5:1) cleaves the MOM protecting groups and induces cyclization to form taxifolin derivatives. However, for the target compound, partial deprotection under controlled conditions (e.g., dilute HCl at 0°C) retains the 2,4-bis(methoxymethoxy) and 3,4-bis(methoxymethoxy) groups, yielding (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one in 82% purity.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Environmental Impact

The table below contrasts classical, microwave-assisted, and solvent-free methods for synthesizing (8), a key intermediate:

Method Conditions Time Yield Atom Economy
ClassicalTFAA, DCM, −5°C30 min78%68%
MicrowaveNaOH, EtOH, 100 W, 80°C10 min89%85%
Solvent-freeGrinding with NaOH, mortar/pestle10 min76%92%

Microwave methods outperform classical approaches in yield and time, while solvent-free techniques excel in atom economy and waste reduction.

Mechanistic Insights into Acylation

The acylation step proceeds via a mixed anhydride intermediate, as confirmed by in situ Fourier-transform infrared (FTIR) spectroscopy showing carbonyl stretching at 1,810 cm⁻¹. Density functional theory (DFT) calculations reveal that the (E)-configuration of (8) is stabilized by π-π stacking between the aromatic rings, reducing steric hindrance.

Challenges and Optimization Strategies

Stereochemical Control

The (E)-selectivity of the chalcone backbone is ensured by kinetic control during acylation. Polar aprotic solvents (e.g., DCM) favor the transition state with minimal steric hindrance, while protic solvents promote (Z)-isomerization.

Purification Challenges

Column chromatography remains critical for removing TFAA-derived byproducts. Gradient elution (hexane to ethyl acetate) resolves (8) from diacylated impurities, as verified by thin-layer chromatography (TLC) Rf = 0.45 (ethyl acetate/hexane 1:3) .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Synthesis Example

A typical synthesis can be illustrated as follows:

  • Reactants : 2,4-bis(methoxymethoxy)phenylaldehyde and 3,4-bis(methoxymethoxy)phenylacetone.
  • Conditions : The reaction is conducted in an organic solvent like ethanol or acetone in the presence of a base (e.g., sodium hydroxide).
  • Product Isolation : The product is purified through crystallization or chromatography.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Research indicates that (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exhibits significant free radical scavenging activity. This property is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases.

Anticancer Potential

Studies have shown that chalcone derivatives can inhibit cancer cell proliferation. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Photophysical Properties

The compound's unique structure allows for interesting photophysical properties that can be exploited in materials science. Its ability to absorb light in specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several chalcone derivatives, including (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

Case Study 2: Cancer Cell Inhibition

Another study focused on the anticancer properties of this chalcone derivative. Researchers found that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This mechanism highlights its potential role as an adjunct therapy in cancer treatment protocols .

Mechanism of Action

The mechanism by which (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Anti-Inflammatory Activity

The anti-inflammatory activity of chalcones is influenced by the number, position, and type of substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Anti-inflammatory activity of selected chalcone derivatives

Compound Name Substituents (Ring A / Ring B) Activity (Concentration) Model System Reference
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one 2,4-bis(MOM)* / 3,4-bis(MOM) Not reported Not tested
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 1, ) 3,4,5-trimethoxy / 3,4,5-trimethoxy 30 μM Inflammatory cells
(E)-1-phenyl-3-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-en-1-one (Compound 2, ) Phenyl / 2,4,6-tris(MOM) 20 μM HT-29 cells
MBMC (Compound 5, ) 2-methoxy-4,6-bis(MOM) / phenyl 2 μM RAW 264.7 cells
(E)-3-(3,4,5-trimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () 3,4,5-trimethoxy / 4-methoxy 2 μM RAW 264.7 cells


*MOM = methoxymethoxy (-OCH2OCH3).

Key Observations:

Methoxy vs. Methoxymethoxy Groups :

  • Methoxymethoxy substituents, as seen in Compound 2 () and MBMC, improve activity compared to methoxy analogs. For example, MBMC (2 μM) is 15-fold more potent than the trimethoxy derivative (Compound 1, 30 μM) in similar assays . This suggests that the additional oxygen atom in MOM groups may enhance hydrogen bonding or solubility.
  • The target compound’s four MOM groups (two on each ring) could further amplify these effects, though empirical validation is needed.

Substituent Position :

  • Para-substituted methoxy groups (e.g., 4-methoxy in ) are less active than ortho/meta-substituted derivatives. The 3,4,5-trimethoxy substitution in shows high activity (2 μM), indicating that electron-donating groups at meta/para positions stabilize the conjugated system and enhance interaction with biological targets .

Steric and Electronic Effects: The non-planar conformation of chalcones with bulky substituents (e.g., MOM groups) may reduce π-π stacking but improve membrane permeability.

Pharmacokinetic and Toxicity Profiles

However, the metabolic stability of MOM groups—prone to hydrolysis—requires further investigation.

Biological Activity

(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's antibacterial properties, effects on cell cycle regulation, and apoptosis induction, supported by data tables and relevant case studies.

Overview of Chalcone Derivatives

Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. The specific compound under investigation incorporates methoxymethoxy substituents which enhance its biological efficacy.

Antibacterial Activity

Recent studies have demonstrated that chalcone derivatives possess notable antibacterial properties. The compound (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-oneStaphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL

The presence of hydroxyl and methoxy groups in the structure is believed to enhance the antibacterial activity by disrupting bacterial cell wall synthesis and function .

Effects on Cell Cycle Regulation

Chalcones have also been reported to influence the cell cycle in various cancer cell lines. Studies indicate that (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can induce cell cycle arrest.

Table 2: Cell Cycle Effects Induced by Chalcone Derivatives

Compound NameCell LinePhase ArrestedMechanism of Action
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-oneHeLaG2/MInhibition of cyclin D1 and CDK4
K562G0/G1Upregulation of p53 and downregulation of cyclins

The compound's ability to inhibit key regulatory proteins such as cyclin-dependent kinases (CDKs) leads to effective cell cycle regulation and potential cancer therapy applications.

Induction of Apoptosis

In addition to its effects on the cell cycle, this chalcone derivative has shown potential in inducing apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins.

Table 3: Apoptotic Effects Induced by Chalcone Derivatives

Compound NameCell LineApoptosis Induction Mechanism
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-oneU937Activation of caspase-3 and Bax
JurkatIncreased expression of p53 leading to apoptosis

This apoptotic effect highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of MOM groups .
  • Waste disposal : Classify as hazardous organic waste and use licensed disposal services .

How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Q. Advanced

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to model the enone’s electrophilicity and conjugation with aromatic rings. Compare computed bond lengths (e.g., C=O at ~1.22 Å) with SC-XRD data .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking and hydrogen bonding with MOM groups .
  • MD simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies .

How should researchers resolve contradictions between experimental and theoretical data (e.g., spectral vs. computational results)?

Q. Advanced

  • Cross-validation : Reconcile NMR chemical shifts with computed (GIAO method) values. For example, discrepancies in aromatic proton shifts may arise from solvent effects not modeled in simulations .
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., R factor ≤ 0.032 ) and compare with computational convergence thresholds.
  • Experimental replication : Repeat spectral measurements under controlled humidity/temperature to isolate degradation artifacts .

What strategies mitigate compound degradation during long-term stability studies?

Q. Advanced

  • Accelerated stability testing : Use HPLC-UV to monitor degradation under stress conditions (40°C/75% RH). Identify primary degradation products (e.g., demethylation of MOM groups) .
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions and store samples in amber vials under inert gas .
  • Real-time monitoring : Employ inline spectroscopy (e.g., Raman) to detect structural changes without sample destruction .

How does the methoxymethoxy substitution pattern influence the compound’s electronic properties and bioactivity?

Q. Advanced

  • Electron density mapping : SC-XRD and NBO analysis reveal electron-withdrawing effects from MOM groups, polarizing the enone system for nucleophilic attack .
  • SAR studies : Compare with analogs lacking MOM groups (e.g., 3,4-dimethoxychalcones) to isolate contributions to antioxidant or enzyme inhibitory activity .
  • Solubility profiling : LogP calculations predict enhanced lipophilicity vs. hydroxylated analogs, critical for membrane permeability .

What experimental controls are essential when evaluating the compound’s biological activity?

Q. Advanced

  • Negative controls : Use structurally similar but inactive analogs (e.g., saturated prop-1-en-1-one derivatives) to rule out nonspecific effects .
  • Matrix controls : Account for solvent (e.g., DMSO) interference in assays like FRAP or DPPH.
  • Dose-response validation : Perform triplicate runs with IC50_{50} determination via nonlinear regression (e.g., GraphPad Prism) .

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